molecular formula C8H14O2S B13302890 2-(2-Hydroxypropyl)thiolane-2-carbaldehyde

2-(2-Hydroxypropyl)thiolane-2-carbaldehyde

Cat. No.: B13302890
M. Wt: 174.26 g/mol
InChI Key: CUGSPIVLHUEVFG-UHFFFAOYSA-N
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Description

2-(2-Hydroxypropyl)thiolane-2-carbaldehyde is a chemical compound with the molecular formula C8H14O2S It is a thiolane derivative, which means it contains a five-membered ring with a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxypropyl)thiolane-2-carbaldehyde typically involves the reaction of thiolane derivatives with appropriate aldehydes under controlled conditions. One common method is the condensation reaction, where a thiolane derivative reacts with an aldehyde in the presence of a catalyst to form the desired product. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale condensation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxypropyl)thiolane-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiolane derivatives.

Scientific Research Applications

2-(2-Hydroxypropyl)thiolane-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxypropyl)thiolane-2-carbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s ability to modify protein function is a key aspect of its mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Hydroxyethyl)thiolane-2-carbaldehyde
  • 2-(2-Hydroxypropyl)thiophene-2-carbaldehyde
  • 2-(2-Hydroxypropyl)furan-2-carbaldehyde

Uniqueness

2-(2-Hydroxypropyl)thiolane-2-carbaldehyde is unique due to its specific thiolane ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H14O2S

Molecular Weight

174.26 g/mol

IUPAC Name

2-(2-hydroxypropyl)thiolane-2-carbaldehyde

InChI

InChI=1S/C8H14O2S/c1-7(10)5-8(6-9)3-2-4-11-8/h6-7,10H,2-5H2,1H3

InChI Key

CUGSPIVLHUEVFG-UHFFFAOYSA-N

Canonical SMILES

CC(CC1(CCCS1)C=O)O

Origin of Product

United States

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